molecular formula C6H2Cl5Na2O2+ B055627 Pentachlorophenol sodium salt hydrate CAS No. 123333-54-0

Pentachlorophenol sodium salt hydrate

Cat. No.: B055627
CAS No.: 123333-54-0
M. Wt: 329.3 g/mol
InChI Key: JPKIXXRGBSLUDH-UHFFFAOYSA-M
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Description

Pentachlorophenol sodium salt hydrate is a chemical compound with the formula C6H2Cl5NaO2·xH2O. It is a derivative of pentachlorophenol, where the phenol group is replaced by a sodium salt and hydrated with water molecules. This compound is known for its high toxicity and is used primarily as a pesticide and disinfectant .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentachlorophenol sodium salt hydrate can be synthesized by reacting pentachlorophenol with sodium hydroxide. The reaction typically involves dissolving pentachlorophenol in a suitable solvent, such as methanol or ethanol, and then adding an aqueous solution of sodium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of pentachlorophenol sodium salt. The product is then crystallized and hydrated to obtain the final compound .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The industrial process involves continuous stirring and precise temperature control to maintain the reaction conditions. The final product is filtered, washed, and dried to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Pentachlorophenol sodium salt hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pentachlorophenol sodium salt hydrate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies related to enzyme inhibition and microbial resistance.

    Medicine: Investigated for its potential use in antimicrobial treatments.

    Industry: Utilized as a wood preservative, pesticide, and disinfectant

Mechanism of Action

Pentachlorophenol sodium salt hydrate exerts its effects primarily through the disruption of cellular processes. It uncouples oxidative phosphorylation in mitochondria, leading to a decrease in ATP production. This disruption affects various cellular functions, ultimately causing cell death. The compound targets enzymes involved in energy metabolism and disrupts the electron transport chain .

Comparison with Similar Compounds

Similar Compounds

    Tetrachlorophenol: Similar structure but with one less chlorine atom.

    Trichlorophenol: Contains three chlorine atoms instead of five.

    Dichlorophenol: Contains two chlorine atoms.

    Monochlorophenol: Contains one chlorine atom.

Uniqueness

Pentachlorophenol sodium salt hydrate is unique due to its high degree of chlorination, which enhances its toxicity and effectiveness as a pesticide and disinfectant. Its ability to disrupt cellular processes at low concentrations makes it a potent compound compared to its less chlorinated counterparts .

Properties

CAS No.

123333-54-0

Molecular Formula

C6H2Cl5Na2O2+

Molecular Weight

329.3 g/mol

IUPAC Name

disodium;2,3,4,5,6-pentachlorophenolate;hydrate

InChI

InChI=1S/C6HCl5O.2Na.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;/h12H;;;1H2/q;2*+1;/p-1

InChI Key

JPKIXXRGBSLUDH-UHFFFAOYSA-M

SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].O.[Na+]

Isomeric SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].O.[Na+]

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-].O.[Na+].[Na+]

Pictograms

Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Synonyms

PENTACHLORPHENOL SODIUM SALT HYDRATE 90%

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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